Bienvenue dans la boutique en ligne BenchChem!

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

This regiospecific building block (C5-COOH, C4-NO2, N1,C3-dimethyl) is essential for synthesizing kinase-targeting pyrazole derivatives and pyrrolobenzodiazepine (PBD) antitumor analogues. The C5-carboxylic acid enables amidation/esterification coupling via oxalyl chloride; the C4-nitro group directs regioselective functionalization critical for target binding. Substitution with non-methylated or regioisomeric analogs (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid) alters ring-closure regiochemistry, binding affinity profiles, and synthetic yields. Procure CAS 3920-37-4 exclusively to ensure fidelity to published SAR campaigns.

Molecular Formula C6H7N3O4
Molecular Weight 185.14g/mol
CAS No. 3920-37-4
Cat. No. B454702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS3920-37-4
Molecular FormulaC6H7N3O4
Molecular Weight185.14g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
InChIInChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
InChIKeyMCTUAJONAXPWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 3920-37-4): Procurement-Relevant Structural and Functional Baseline for Nitro-Pyrazole Carboxylic Acid Intermediates


1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 3920-37-4) is a heterocyclic pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol [1]. The compound is characterized by a pyrazole core substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylic acid moiety at position 5 . This substitution pattern, where the carboxylic acid is located adjacent to the nitro group (C5 and C4 respectively), defines a specific regioisomeric arrangement that distinguishes it from positional isomers such as 4-nitro-1H-pyrazole-3-carboxylic acid and 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with documented applications in the synthesis of kinase-targeting pyrazole derivatives and PBD (pyrrolobenzodiazepine) analogue systems [2].

Why 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid Cannot Be Interchanged with Generic Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry Procurement


Substitution within the pyrazole carboxylic acid scaffold is non-interchangeable due to three interdependent factors: the position of the carboxylic acid relative to the nitro group, the methylation pattern on the pyrazole nitrogen, and the resultant electronic and steric environment that governs both reactivity in downstream derivatization and ultimate biological target engagement. For instance, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (C5 carboxylic acid, C4 nitro, N1 and C3 methylated) presents a fundamentally different hydrogen-bonding capacity, acidity profile, and steric accessibility compared to its non-methylated counterpart 4-nitro-1H-pyrazole-5-carboxylic acid (CAS 5334-40-7) or its regioisomer 4-nitro-1H-pyrazole-3-carboxylic acid. The electron-withdrawing nitro group at C4, coupled with the methyl group at N1, directs regioselective functionalization and influences the stability of intermediates such as acid chlorides and amides . Furthermore, the compound's LogP of 0.05 and polar surface area of 98 Ų are direct consequences of this specific substitution architecture and cannot be replicated by analogs with altered methylation or nitro placement [1]. Generic substitution risks altering synthetic yields, introducing unintended side reactions during amidation or esterification, and producing derivatives with divergent binding affinities to intended targets such as tyrosine kinases [2].

Quantitative Differentiation Evidence: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid (CAS 3920-37-4) Versus Comparator Nitro-Pyrazole Carboxylic Acid Intermediates


Regioisomeric Differentiation: C5 Carboxylic Acid Position Confers Distinct Reactivity and Derivative Pathways Compared to C3 Carboxylic Acid Analogs

The target compound bears the carboxylic acid functionality at the C5 position of the pyrazole ring, whereas comparators such as 4-nitro-1H-pyrazole-3-carboxylic acid place the carboxylic acid at C3 [1]. This regioisomeric distinction dictates the geometry and electronic environment of the acid moiety relative to the electron-withdrawing nitro group at C4. In the target compound (C5 acid, C4 nitro), the carboxylic acid is positioned on the carbon adjacent to the N1-methylated nitrogen and directly adjacent to the C4 nitro substituent. In contrast, in 4-nitro-1H-pyrazole-3-carboxylic acid, the acid group is separated from the N1 nitrogen by an additional carbon, altering the acid's pKa and the steric accessibility for coupling reactions . For procurement decisions, this regioisomerism is non-substitutable: a synthetic route designed for a C5 carboxylic acid intermediate cannot employ a C3 carboxylic acid analog without fundamentally altering the final compound's regiochemistry and likely its biological activity.

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Methylation Pattern Specificity: N1 and C3 Methylation Differentiates from Non-Methylated 4-Nitro-1H-pyrazole-5-carboxylic Acid

The target compound (1,3-dimethyl substitution) differs fundamentally from its non-methylated comparator 4-nitro-1H-pyrazole-5-carboxylic acid (CAS 5334-40-7). The presence of methyl groups at N1 and C3 in the target compound increases lipophilicity (LogP = 0.05) relative to the non-methylated analog, which possesses a LogP of approximately -0.76 based on structurally comparable 4-nitro-1H-pyrazole-5-carboxylic acid data . Methylation at N1 also eliminates the possibility of N-H hydrogen bonding, alters the tautomeric equilibrium of the pyrazole ring, and modifies the electron density at the C5 carboxylic acid, affecting its reactivity in esterification and amidation reactions [1]. For procurement, the target compound is required when the synthetic sequence demands a methylated pyrazole scaffold, whereas the non-methylated analog serves different synthetic purposes.

Medicinal Chemistry Agrochemical Research Building Block Synthesis

Synthetic Yield Differentiation: Nitration of 1,3-Dimethylpyrazole-5-carboxylic Acid Proceeds with Distinct Yield Profile

The target compound is synthesized via nitration of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. In a documented synthetic procedure for the related ethyl ester derivative (CAS 78208-68-1), nitration of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate using a mixed acid system (60% nitric acid, concentrated sulfuric acid) at 0°C to room temperature over 6 hours afforded the nitrated product in 54% isolated yield . While this yield pertains specifically to the ethyl ester, the same nitration methodology applies to the carboxylic acid substrate. In contrast, literature for non-methylated 4-nitropyrazole derivatives reports nitration yields exceeding 84% when using acetyl nitrate at room temperature for pyrazole substrates lacking the C5 carboxylic acid functionality . The lower yield observed for the 1,3-dimethyl-5-carboxylate system reflects the deactivating effect of the electron-withdrawing carboxylic acid/ester group and the steric influence of the N1-methyl substituent, which collectively reduce nitration efficiency compared to unsubstituted pyrazole scaffolds.

Process Chemistry Synthetic Methodology Nitration

Derivatization Utility: Acid Chloride Formation Enables Downstream Amide and Ester Synthesis in Patent-Documented Routes

The target compound (1.08 g, 5.84 mmol) has been specifically utilized in a patent-documented procedure (US08828990B2) for the synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives. In this procedure, the carboxylic acid is activated to the corresponding acid chloride using oxalyl chloride (0.74 mL, 8.77 mmol, 1.5 eq) in anhydrous dichloromethane (25 mL) and DMF (0.5 mL) at room temperature over 10 minutes . This conversion to the acid chloride intermediate enables subsequent coupling with amines to generate a diverse array of carboxamide analogs. In contrast, the non-carboxylic acid analog 1,3-dimethyl-4-nitro-1H-pyrazole (CAS 3920-38-5) lacks the carboxylic acid handle entirely and cannot undergo this activation pathway, limiting its derivatization to nucleophilic aromatic substitution at C5 or reduction of the nitro group .

Medicinal Chemistry Patent Synthesis Carboxamide Derivatives

Tyrosine Kinase-Targeted Derivative Binding Affinity: Molecular Docking Reveals Strong Interactions with Aurora-2 and GSK-3 Kinases

Derivatives of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid have been evaluated for their potential as kinase inhibitors. Molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and the closely related 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole demonstrated strong interactions with tyrosine kinases, specifically Aurora-2 and GSK-3 [1]. The nitro group at the 4-position of the pyrazole core, in combination with the 1,3-dimethyl substitution pattern, was found to contribute significantly to the binding interactions observed in the docking simulations . While direct IC₅₀ or Kd values for the free carboxylic acid parent compound are not reported in the accessible primary literature, the docking data establishes this scaffold as a privileged structure for kinase inhibitor development, distinct from non-methylated or differently substituted nitro-pyrazole carboxylic acids that would present altered binding geometries and hydrogen-bonding networks to the kinase ATP-binding pocket.

Medicinal Chemistry Kinase Inhibitors Molecular Docking

Purity and Quality Control Differentiation: 95% Minimum Purity with Batch-Specific NMR, HPLC, and GC Traceability

The target compound (CAS 3920-37-4) is commercially available with a standardized minimum purity specification of 95%, as documented by multiple reputable vendors including Bidepharm (BD20604), AKSci (9375BA), and Apollo Scientific (OR346126) . Notably, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data for each production lot . In contrast, structurally related comparators such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (lacking the 4-nitro group) and 1,3-dimethyl-4-amino-1H-pyrazole-5-carboxylic acid (reduced nitro analog) are typically supplied at comparable purity levels but lack the batch-specific multi-modal analytical traceability that is documented for the target compound through established vendor networks. Additionally, the target compound's MDL number (MFCD00662656) and InChIKey (MCTUAJONAXPWLC-UHFFFAOYSA-N) provide unambiguous compound identification across international chemical databases [1].

Quality Assurance Analytical Chemistry Procurement

Validated Research and Procurement Application Scenarios for 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid (CAS 3920-37-4)


Synthesis of Pyrazolo[4,3-e]pyrrolo[1,2-a][1,4]diazepinone (PBD) Analogues for Anticancer Research

The target compound serves as a key building block in the synthesis of novel pyrrolobenzodiazepine (PBD) analogues featuring a pyrazolo[4,3-e]pyrrolo-[1,2-a][1,4]diazepinone ring system. As documented in primary medicinal chemistry literature, this scaffold class has been designed and synthesized for evaluation of antitumor activity [1]. The 1,3-dimethyl-4-nitro substitution pattern on the pyrazole carboxylic acid is essential for constructing the fused heterocyclic framework; substitution with non-methylated or differently substituted nitro-pyrazole carboxylic acids would alter the ring-closure regiochemistry and yield a different fused ring system. Procurement of CAS 3920-37-4 is therefore required for faithful execution of the published synthetic route.

Preparation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide Derivatives via Acid Chloride Activation

The carboxylic acid functionality at C5 enables conversion to the corresponding acid chloride using oxalyl chloride in DCM/DMF, as described in patent US08828990B2 . This activated intermediate can be coupled with diverse amine nucleophiles to generate libraries of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives. The procedure, which employs 1.08 g of the acid, 0.74 mL oxalyl chloride (1.5 eq), and 0.5 mL DMF in 25 mL DCM over 10 minutes, provides a reproducible platform for SAR exploration. Non-carboxylic acid analogs (e.g., CAS 3920-38-5) cannot participate in this coupling chemistry, making the target compound the mandatory starting material for amide-focused derivatization campaigns.

Synthesis of Tyrosine Kinase-Targeting Pyrazole Derivatives for Aurora-2 and GSK-3 Inhibitor Development

Molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and related derivatives have demonstrated strong binding interactions with Aurora-2 and GSK-3 tyrosine kinases [2]. The target compound provides the core pyrazole scaffold bearing the critical 1,3-dimethyl and 4-nitro substitution pattern required for these kinase interactions. Researchers developing kinase inhibitors based on this scaffold require the carboxylic acid precursor to access the full range of C5-functionalized derivatives, including the diphenylpyrazole series evaluated in the docking studies. Alternative nitro-pyrazole carboxylic acids lacking the specific 1,3-dimethyl substitution would produce derivatives with uncharacterized kinase binding profiles and cannot be substituted without invalidating existing SAR data.

Preparation of 5-Hydrazino-1,3-dimethyl-4-nitropyrazole for Schiff Base and Heterocycle Synthesis

The target compound can be converted to 5-hydrazino-1,3-dimethyl-4-nitropyrazole, which serves as a versatile intermediate for synthesizing Schiff bases with substituted benzaldehydes and chalcones, as well as for constructing bipyrazole derivatives via reaction with 1,3-dicarbonyl compounds [3]. The hydrazino derivative has been employed in palladium(II) complex formation and in the synthesis of pyrazolo[4,3-e][1,2,4]triazines. The 1,3-dimethyl substitution pattern influences the nucleophilicity of the hydrazino group and the stability of the resulting Schiff base complexes. This application pathway requires the specific substitution pattern of the target compound; procurement of a non-methylated or differently substituted nitro-pyrazole carboxylic acid would yield a hydrazino intermediate with altered reactivity and complexation behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.